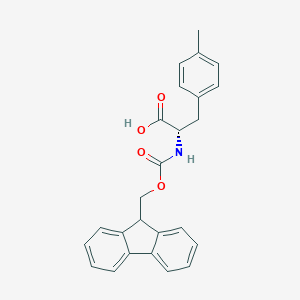

Fmoc-4-methyl-L-phenylalanine

Descripción general

Descripción

Fmoc-4-methyl-L-phenylalanine is a compound with the molecular formula C25H23NO4 . It is used as a pharmaceutical intermediate . The compound is also known by other names such as Fmoc-Phe (4-Me)-OH, FMOC-L-4-Methylphe, and Fmoc-L-4-Methylphenylalanine .

Synthesis Analysis

While specific synthesis methods for Fmoc-4-methyl-L-phenylalanine were not found in the search results, there are references to the synthesis of related compounds. For instance, a new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di-tert-butyl or dimethyl phosphonate forms, suitable for solid phase peptide synthesis, is described .

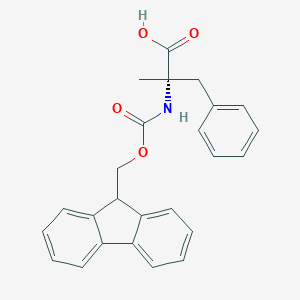

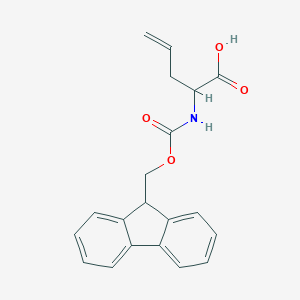

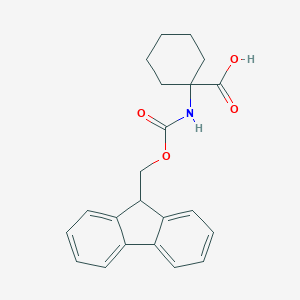

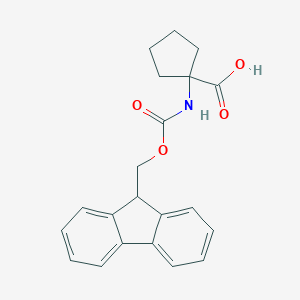

Molecular Structure Analysis

The molecular weight of Fmoc-4-methyl-L-phenylalanine is 401.5 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid . The structure of the compound can be represented by the canonical SMILES string: CC1=CC=C(C=C1)CC@@HO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .

Chemical Reactions Analysis

The compound has been found to exhibit shear-thinning property and transition from gel to liquid-like materials by shear stress . By decreasing the pH to 7.4, Fmoc-FV exhibited a stiffer hydrogel than at pH 8.5 .

Physical And Chemical Properties Analysis

Fmoc-4-methyl-L-phenylalanine is a white powder . It has a melting point range of 165 - 175 °C . The optical rotation is [a]20D = -31 ± 1 ° (C=1 in DMF) .

Aplicaciones Científicas De Investigación

Summary of the Application

Fmoc-4-methyl-L-phenylalanine is used in the fabrication of various biofunctional materials . It’s particularly used in the creation of hydrogel materials .

Methods of Application

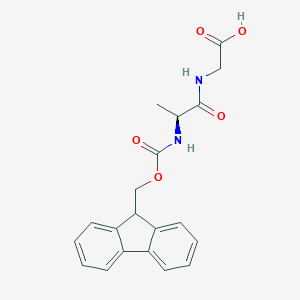

The compound is used in the self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Results or Outcomes

The research found that the self-assembling peptides, an aromatic phenylalanine–phenylalanine dipeptide [FF, (F: L-phenylalanine)] is one of the simplest and most advantageous scaffolds used to fabricate a variety of supramolecular nanostructures . In fact, two research groups simultaneously reported that the FF dipeptide bearing the Fmoc group (Fmoc-FF) could form stable supramolecular hydrogels due to the formation of a supramolecular nanober .

Pharmaceuticals

Summary of the Application

Fmoc-4-methyl-L-phenylalanine is used as a pharmaceutical intermediate .

Results or Outcomes

Hydrogel Formation

Summary of the Application

Fmoc-4-methyl-L-phenylalanine is used in the formation of hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications .

Methods of Application

The compound is used in the self-assembly of Fmoc–phenylalanine to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

Results or Outcomes

The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF was reported after transitioning to hydrogel .

Drug Release

Summary of the Application

Fmoc-4-methyl-L-phenylalanine is used in the formation of hydrogels for drug release .

Results or Outcomes

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLHLZHGQPDMJQ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427844 | |

| Record name | Fmoc-4-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-methyl-L-phenylalanine | |

CAS RN |

199006-54-7 | |

| Record name | Fmoc-4-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

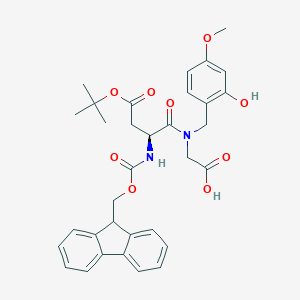

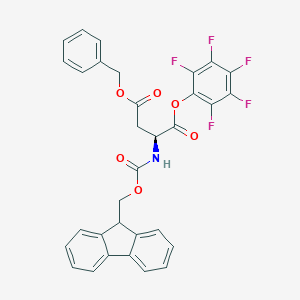

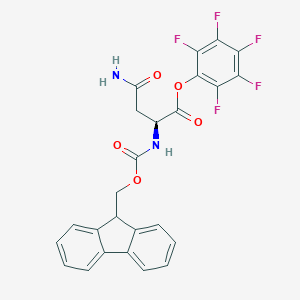

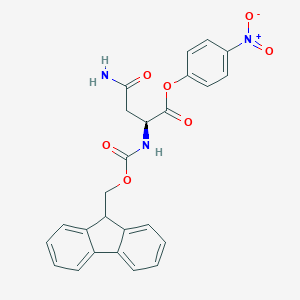

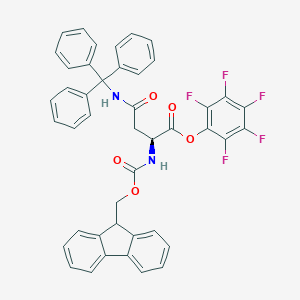

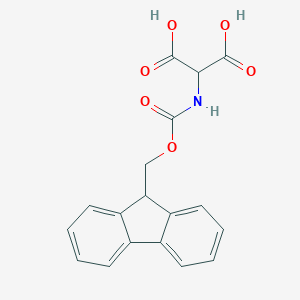

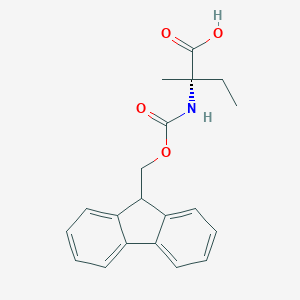

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.